molecular formula C20H23Br2NO5 B12455730 N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]propanamide

N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]propanamide

Cat. No.: B12455730
M. Wt: 517.2 g/mol
InChI Key: HHXUWPRORSNCDX-UHFFFAOYSA-N
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Description

N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]propanamide is an organic compound characterized by the presence of bromine and methoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]propanamide typically involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with propanamide under specific conditions. One common method includes the use of N-bromosuccinimide (NBS) in acetone under reflux conditions to achieve the bromination of the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Halogen substitution reactions are common, where bromine atoms can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using reagents like sodium methoxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]propanamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]propanamide involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-bromo-2,5-dimethoxyphenyl)methane: Similar structure but lacks the propanamide group.

    2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine: Contains a different substituent on the nitrogen atom.

Uniqueness

N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]propanamide is unique due to the presence of both bromine and methoxy groups on the phenyl ring, combined with the propanamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H23Br2NO5

Molecular Weight

517.2 g/mol

IUPAC Name

N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]propanamide

InChI

InChI=1S/C20H23Br2NO5/c1-6-19(24)23-20(11-7-15(25-2)17(27-4)9-13(11)21)12-8-16(26-3)18(28-5)10-14(12)22/h7-10,20H,6H2,1-5H3,(H,23,24)

InChI Key

HHXUWPRORSNCDX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C1=CC(=C(C=C1Br)OC)OC)C2=CC(=C(C=C2Br)OC)OC

Origin of Product

United States

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